BenchChemオンラインストアへようこそ!

U-67827E

CCK receptor binding in vitro pharmacology pyloric contraction assay

Choose U-67827E for sustained CCK receptor agonism. Its sulfated tyrosine and oxidation-resistant norleucine residues provide 10-100x greater in vivo potency and prolonged duration vs native CCK-8, enabling long-term satiety studies without rapid peptide clearance. For use in rodent and primate models.

Molecular Formula C53H68N10O17S
Molecular Weight 1149.2 g/mol
CAS No. 103494-23-1
Cat. No. B1682053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-67827E
CAS103494-23-1
SynonymsN-Ac-Asp-Tyr(So3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2
N-acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide
U 67827E
U-67827E
Molecular FormulaC53H68N10O17S
Molecular Weight1149.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N
InChIInChI=1S/C53H68N10O17S/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79)/t36-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyZHHFQNRAURWBFX-TZLMNZOISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

U-67827E (CAS 103494-23-1) as a Long-Acting Cholecystokinin (CCK) Receptor Agonist


The compound (3S)-3-acetamido-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid, commonly designated U-67827E, is a synthetic, sulfated, norleucine-substituted octapeptide analogue of cholecystokinin (CCK-8). It is classified as a long-acting, potent agonist at both CCK type A (CCK1) and type B (CCK2) receptors [1]. Its primary recognized activity is the sustained suppression of food intake, an effect attributed to its enhanced in vivo bioavailability and prolonged inhibition of gastric emptying relative to native CCK-8 [2].

Why Generic Substitution Fails for U-67827E (CAS 103494-23-1): Critical Role of Structural Modifications in Functional Differentiation


U-67827E cannot be substituted by other in-class CCK-8 analogs or native CCK-8 due to two critical, purposeful structural deviations: (1) the sulfation of its tyrosine residue, which is essential for high-affinity binding and biological activity [1], and (2) the replacement of oxidation-prone methionine residues with the isosteric but non-oxidizable amino acid norleucine (Nle) [2]. These modifications do not simply alter potency; they fundamentally change the compound's in vivo pharmacological profile. While U-67827E retains in vitro receptor affinity equivalent to CCK-8 [3], these substitutions confer a dramatically enhanced stability against enzymatic degradation and a prolonged duration of action, resulting in a 10- to 100-fold increase in in vivo potency for food intake inhibition [3]. This pharmacodynamic shift renders generic substitution with unmodified CCK-8 or non-sulfated analogs ineffective for studies requiring sustained, long-acting CCK receptor agonism.

Quantitative Differentiation of U-67827E (CAS 103494-23-1) from Native CCK-8 and Related Analogs


In Vitro Receptor Binding and Functional Potency Equivalence with CCK-8

U-67827E demonstrates in vitro potency identical to that of native cholecystokinin octapeptide (CCK-8). In direct comparative assays, both peptides were equally effective at inducing pyloric contractions and at competitively inhibiting the binding of [125I]CCK-8 to both type A (CCK1) and type B (CCK2) cholecystokinin receptors [1]. This equivalence confirms that the norleucine and sulfation modifications do not compromise the compound's intrinsic ability to engage the target receptors, thereby preserving the expected downstream signaling profile.

CCK receptor binding in vitro pharmacology pyloric contraction assay

Enhanced In Vivo Potency for Acute Food Intake Suppression in Rodents

In contrast to the equivalent in vitro potency, U-67827E exhibits a dramatically enhanced in vivo potency compared to native CCK-8. In rodent models of feeding behavior, U-67827E inhibited food intake with a potency 10 to 100 times greater than that of CCK-8 [1]. This substantial increase in in vivo efficacy is a direct consequence of the compound's prolonged half-life and sustained receptor engagement, which are attributable to its structural modifications.

in vivo potency food intake satiety rat model

Prolonged and Dose-Dependent Inhibition of Gastric Emptying

U-67827E induces a more prolonged inhibition of gastric emptying than native CCK-8, a key mechanism contributing to its sustained satiety effects [1]. In rat studies, U-67827E inhibited food intake with a threshold dose of 2.5 nmol/kg. Furthermore, at doses of 0.5 and 5.0 nmol/kg, it inhibited gastric emptying in a dose-dependent fashion at 10, 20, and 30 minutes post-administration [2]. This effect was shown to be mediated specifically through type A CCK receptors, as pretreatment with the CCK-A antagonist L364,718 reversed the inhibition [2].

gastric emptying gastric motility dose-response rat model

Sustained Satiety and Prolonged Latency to Feeding in Non-Human Primates

The long-acting nature of U-67827E is further validated in a non-human primate model. In adult male baboons (Papio c. anubis), intramuscular administration of U-67827E (0.80–3.2 μg/kg) significantly reduced food intake during both the first 8 hours and the entire 22-hour experimental session. This effect was characterized by a decrease in the size of the first meal and a dose-dependent increase in the latency to initiate that first meal, with delays of up to 2.5 hours [1]. These findings demonstrate that U-67827E effectively suppresses feeding behavior over a prolonged period in a higher-order species.

non-human primate baboon satiety long-acting

Structural Basis for Enhanced Stability: Sulfation and Norleucine Substitution

The enhanced in vivo performance of U-67827E is underpinned by two key structural features that confer resistance to degradation. First, the sulfation of the tyrosine residue is critical for biological activity and contributes to plasma stability. In vitro studies in human plasma show that sulfated CCK-8 has a half-life of 50 minutes, compared to only 18 minutes for its unsulfated counterpart [1]. Second, the substitution of the oxidation-prone methionine residues with norleucine (Nle) eliminates a major pathway for oxidative degradation. This replacement is a well-established strategy to create non-oxidizable peptide analogs with enhanced stability in plasma [2].

peptide stability plasma half-life norleucine sulfation

Validated Research Applications for U-67827E (CAS 103494-23-1) Based on Quantitative Evidence


Long-Term Satiety and Meal Pattern Studies in Rodents

U-67827E is ideally suited for rodent studies examining the mechanisms of long-term satiety and meal termination. Its 10- to 100-fold greater in vivo potency compared to CCK-8 [1] and its dose-dependent, prolonged inhibition of gastric emptying [2] allow researchers to study feeding behavior beyond a single meal, without the confounding effects of rapid peptide clearance.

Non-Human Primate Models of Appetite Regulation and Obesity

The compound's demonstrated ability to suppress food intake for up to 22 hours and increase meal latency by up to 2.5 hours in baboons [3] makes it a valuable tool for translational research in appetite regulation. This model is particularly relevant for evaluating the efficacy and safety of long-acting CCK agonists in a preclinical setting with high relevance to human physiology.

Mechanistic Studies on Gastric Emptying and CCK-1 Receptor Function

U-67827E can be used to dissect the role of CCK-1 receptors in the control of gastric motility. The finding that its inhibition of gastric emptying and food intake is reversed by the selective CCK-A antagonist L364,718 [2] confirms its mechanism of action. This makes it a precise tool for probing the CCK-1 receptor pathway in gastrointestinal function.

Development of Stable Peptide-Based Pharmaceuticals

The norleucine substitution in U-67827E serves as a validated case study in peptide stabilization. The compound's design, which replaces oxidation-prone methionine with non-oxidizable norleucine [4], provides a template for creating more robust, longer-lasting peptide therapeutics. This is of direct relevance to drug discovery programs focused on metabolic and gastrointestinal disorders.

Quote Request

Request a Quote for U-67827E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.